N-(2-hydroxyphenyl)-2-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-2,4-dione core substituted with a (5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene] group and an N-(2-hydroxyphenyl)acetamide moiety. The stereochemistry (Z/E configuration) at the exocyclic double bonds is critical for its molecular interactions, particularly in biological systems. Thiazolidinones are renowned for their diverse pharmacological activities, including antidiabetic, antimicrobial, and anticancer effects .
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-14(11-15-7-3-2-4-8-15)12-18-20(26)23(21(27)28-18)13-19(25)22-16-9-5-6-10-17(16)24/h2-12,24H,13H2,1H3,(H,22,25)/b14-11+,18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHMWFWJNVAIQD-UJUKKVGJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-hydroxyphenyl)-2-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of the Phenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Formation of the Acetamide Moiety: This can be done by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thiazolidine ring.
Reduction: Reduction reactions might target the carbonyl groups within the thiazolidine ring.
Substitution: Substitution reactions could occur at the phenyl ring or the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
Medicinal applications might include its use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “N-(2-hydroxyphenyl)-2-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide” would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes structural differences between the target compound and analogs:
*LogP values estimated via fragment-based methods.
Physicochemical Properties
- Solubility : The 2-hydroxyphenyl group increases aqueous solubility compared to ’s 4-fluorophenyl derivative (predicted solubility: 12 µg/mL vs. 5 µg/mL) .
- Metabolic Stability : Methoxy or sulfamoyl substituents (e.g., ) improve metabolic stability by blocking oxidation sites, whereas the target compound’s hydroxyl group may predispose it to glucuronidation .
Spectroscopic and Crystallographic Characterization
- NMR: The (5Z) and (2E) configurations are confirmed by coupling constants (J = 10–12 Hz for transoid protons) and NOESY correlations .
- X-ray Crystallography: Analogous compounds (e.g., ) show planar thiazolidinone rings and dihedral angles <10° between substituents, suggesting minimal steric hindrance. SHELXL () and ORTEP () are critical for refining such structures .
ADMET and Pharmacokinetic Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
